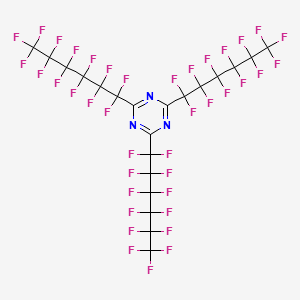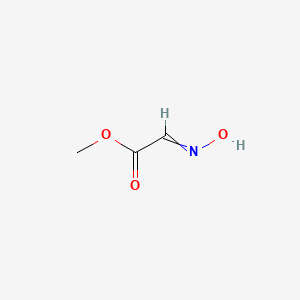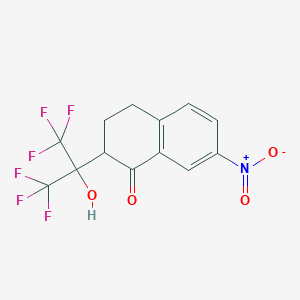
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-7-nitro-3,4-dihydronaphthalen-1(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-7-nitro-3,4-dihydronaphthalen-1(2h)-one is a complex organic compound characterized by the presence of hexafluoroisopropanol and nitro groups attached to a dihydronaphthalenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-7-nitro-3,4-dihydronaphthalen-1(2h)-one typically involves multiple steps:
Formation of the Dihydronaphthalenone Core: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the Nitro Group: Nitration of the aromatic ring is carried out using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Hexafluoroisopropanol Group: This step involves the reaction of the dihydronaphthalenone with hexafluoroacetone in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-7-nitro-3,4-dihydronaphthalen-1(2h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-7-nitro-3,4-dihydronaphthalen-1(2h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-7-nitro-3,4-dihydronaphthalen-1(2h)-one involves its interaction with specific molecular targets and pathways. The hexafluoroisopropanol group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler compound with similar hexafluoroisopropanol functionality.
2,4-Di-tert-butyl-6-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol: Contains a similar hexafluoroisopropanol group but attached to a different aromatic core.
Uniqueness
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-7-nitro-3,4-dihydronaphthalen-1(2h)-one is unique due to the combination of hexafluoroisopropanol and nitro groups on a dihydronaphthalenone core, which imparts distinct chemical and biological properties not found in simpler analogs.
Propriétés
Numéro CAS |
35474-72-7 |
|---|---|
Formule moléculaire |
C13H9F6NO4 |
Poids moléculaire |
357.20 g/mol |
Nom IUPAC |
2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-7-nitro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H9F6NO4/c14-12(15,16)11(22,13(17,18)19)9-4-2-6-1-3-7(20(23)24)5-8(6)10(9)21/h1,3,5,9,22H,2,4H2 |
Clé InChI |
XHNOVVDKUYQJSE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1C(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)

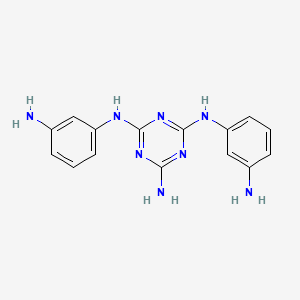

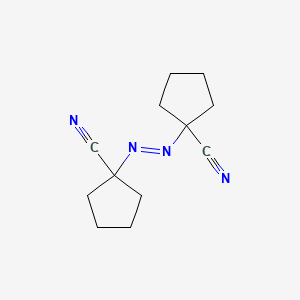
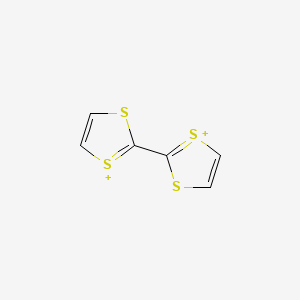
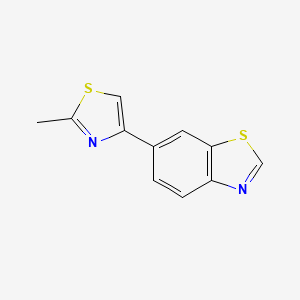
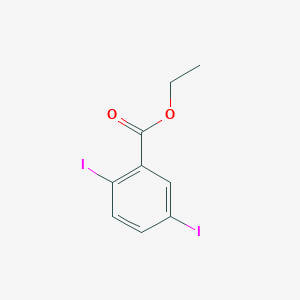
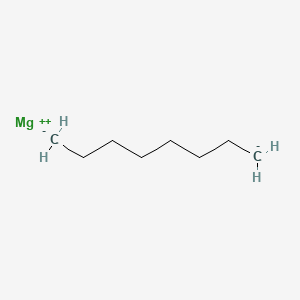
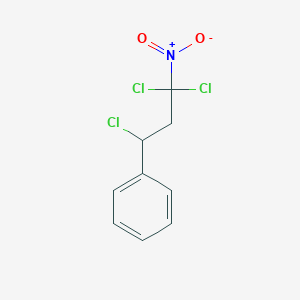
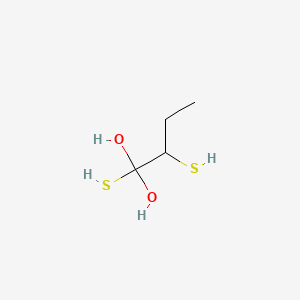
![N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide](/img/structure/B14684349.png)
